Adiol 3-G
Overview
Description
Adiol 3-G, also known as 3α-Androstanediol glucuronide, is a major metabolite of dihydrotestosterone (DHT) . It is one of the two different compounds represented by Adiol G, the other being Adiol 17-G . The glucuronide in Adiol G can be conjugated at the 3-carbon position to form Adiol 3-G .
Synthesis Analysis
Adiol G, including Adiol 3-G, is formed from unconjugated precursors by the enzyme glucuronyl transferase . The activity of this enzyme in human liver, abdominal and scalp skin, and prostate has been measured to determine the likely source of Adiol G formation in humans .Molecular Structure Analysis
Adiol G represents two different compounds, since the glucuronide can be conjugated at the 3-carbon position (Adiol 3-G) or at the 17-carbon position (Adiol 17-G) .Chemical Reactions Analysis
The formation of Adiol G, including Adiol 3-G, involves the action of the enzyme glucuronyl transferase on unconjugated precursors . Further details about the specific chemical reactions involved in the formation of Adiol 3-G are not available in the retrieved sources.Scientific Research Applications
Androgen Metabolism and Skin Conditions
Adiol 3-G, known scientifically as 3α-Androstanediol Glucuronide, is a metabolite of dihydrotestosterone (DHT) and reflects peripheral tissue androgen metabolism. Studies have found correlations between serum Adiol 3-G levels and certain skin conditions such as acne and chest hair density in men. Elevated concentrations of Adiol 3-G have been associated with hyperandrogenic states, supporting the hypothesis that serum levels of Adiol 3-G reflect the extent of androgen action in peripheral tissues (Lookingbill et al., 1988).
Role in Androgen Receptor Activation
Adiol 3-G has been investigated in the context of androgen receptor (AR) activation and prostate cancer. Research suggests that certain androgens, including Adiol 3-G, can activate AR target genes and may play a role in the progression of prostate cancer. This highlights the potential of Adiol 3-G as a subject of study in the development of new therapeutic approaches for androgen-dependent diseases (Miyamoto et al., 1998).
Estrogenic Effects and Breast Cancer
Adiol 3-G and related compounds have shown estrogenic effects, particularly in breast cancer cells. Research has demonstrated that Adiol 3-G can induce the synthesis of estrogen-dependent proteins in breast cancer cells, suggesting a potential role in the progression and treatment of breast cancer (Adams et al., 1981).
Anti-Inflammatory and Immune Modulating Effects
Some studies have explored the anti-inflammatory and immune-modulating effects of Adiol 3-G. For instance, its administration after trauma-hemorrhage has been shown to improve hepatic functions, suggesting its potential in medical interventions following severe physical stress (Shimizu et al., 2005).
Impact on Microglial Polarization and Neuroprotection
Adiol 3-G has been investigated for its role in microglial polarization and neuroprotection. Studies indicate that it may reduce demyelination-induced axonal damage and shift microglial polarization towards a reparative mode, which is significant in the context of neurological diseases and injuries (Kalakh & Mouihate, 2017).
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12?,13?,14?,15?,16?,17-,18-,19+,20-,21-,23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNWSIBKBBWJJW-ZQMNIGHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@H]2O)CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984129 | |
Record name | 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adiol 3-G | |
CAS RN |
65535-18-4 | |
Record name | 17-Hydroxyandrostane-3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065535184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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